1-Chloropentane
Overview
Description
It is a colorless, flammable liquid with a boiling point of approximately 108°C and a density of 0.88 g/cm³ . This compound is primarily used as an intermediate in organic synthesis and has various applications in the chemical industry.
Preparation Methods
Chemical Reactions Analysis
1-Chloropentane undergoes various chemical reactions, including:
Nucleophilic Substitution: This is the most common reaction for alkyl halides.
Elimination Reactions: When treated with a strong base, such as potassium tert-butoxide, this compound can undergo elimination to form pentene.
Radical Substitution: Under radical conditions, such as exposure to ultraviolet light, this compound can undergo further chlorination to form more highly substituted chlorinated compounds.
Scientific Research Applications
1-Chloropentane has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Polymer Chemistry: It is involved in the modification of polymers, such as the reaction with living polystyrene to form functionalized polymers.
Material Science: This compound is used in the study of surface interactions and the formation of asymmetric and symmetric pairs on silicon surfaces.
Mechanism of Action
The primary mechanism of action for 1-chloropentane involves nucleophilic substitution reactions. The chlorine atom in this compound is a good leaving group, making the compound susceptible to attack by nucleophiles. This leads to the formation of various substituted products, depending on the nucleophile used . In radical reactions, the chlorine atom can be abstracted, leading to the formation of radical intermediates that can further react to form more complex products .
Comparison with Similar Compounds
1-Chloropentane can be compared with other similar alkyl halides, such as:
1-Bromopentane: Similar to this compound but with a bromine atom instead of chlorine. It has a higher reactivity due to the weaker carbon-bromine bond.
1-Iodopentane: Contains an iodine atom, making it even more reactive than 1-bromopentane due to the even weaker carbon-iodine bond.
1-Chlorohexane: Similar to this compound but with an additional carbon atom in the chain, leading to slightly different physical properties and reactivity.
This compound is unique due to its balance of reactivity and stability, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
1-chloropentane | |
---|---|---|
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Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Cl/c1-2-3-4-5-6/h2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQCZQTSHSZLZIQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Cl | |
Record name | AMYL CHLORIDE | |
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DSSTOX Substance ID |
DTXSID40870603 | |
Record name | 1-Chloropentane | |
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Molecular Weight |
106.59 g/mol | |
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Physical Description |
Amyl chloride appears as a clear colorless to light-brown liquid with an aromatic odor. Flash point may vary from 35 to 54 °F. Less dense than water and insoluble in water. Hence floats on water. Vapors are heavier than air. Vapors may be narcotic in high concentrations., Colorless liquid with a sweet odor; [HSDB] | |
Record name | AMYL CHLORIDE | |
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Record name | 1-Chloropentane | |
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Boiling Point |
226 °F at 760 mmHg (USCG, 1999), 107.9 °C | |
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Flash Point |
34 °F (USCG, 1999), 13 °C, 12 °C (54 °F) - closed cup, 55 °F (13 °C) - closed cup, 55 °F (13 °C) (Open Cup) | |
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Record name | 1-Chloropentane | |
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Solubility |
In water, 197 mg/L at 25 °C, Insoluble in water, Miscible with alcohol, ether, Miscible with ethanol, ethyl ether; soluble in benzene, carbon tetrachloride; very soluble in chloroform | |
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Density |
0.8834 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8820 g/cu cm at 20 °C, Straw- to purple-colored liquid. Density: 0.88 at 20 °C, 95% distills between 85 and 109 °C, wt/gal 7.33 lb. Refractive index (20 °C) 1.406. Insoluble in water; water azeotrope at 77-82 °C approx 90% C5H11Cl, miscible with alcohol and ether /Amyl chlorides, mixed/ | |
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Vapor Density |
3.67 (Air = 1) | |
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Vapor Pressure |
32.9 [mmHg], 32.9 mm Hg at 25 °C | |
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Color/Form |
Liquid, Colorless liquid | |
CAS No. |
543-59-9, 29656-63-1 | |
Record name | AMYL CHLORIDE | |
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Record name | 1-CHLOROPENTANE | |
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Melting Point |
-146 °F (USCG, 1999), -99 °C | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 1-chloropentane?
A1: this compound has the molecular formula C5H11Cl and a molecular weight of 106.60 g/mol.
Q2: Is there spectroscopic data available for this compound?
A2: While the provided research papers do not delve into specific spectroscopic details, they utilize techniques like gas chromatography [, , , ], scanning force microscopy [], and densimetry [, , , ] to characterize and quantify this compound in various mixtures and applications.
Q3: What can you tell me about the solubility of this compound?
A3: this compound exhibits varying solubility depending on the co-solvent. Research indicates it mixes well with hydrocarbons like heptane, exhibiting slightly negative excess molar volumes at low concentrations and positive values at higher concentrations. [] This suggests a degree of non-ideal mixing behavior.
Q4: Has this compound been used in polymer science?
A4: Yes, this compound has proven effective as a selective solvent for polystyrene (PS) in PS/poly(methyl methacrylate) (PMMA) blends. [, ] It allows for the creation of smooth, thin PS films on PMMA surfaces with minimal interfacial roughness. Its selectivity surpasses that of traditionally used cyclohexane.
Q5: How does the vapor pressure of this compound impact its use in polymer film casting?
A5: this compound's low vapor pressure is crucial for creating high-quality PS films via spin-casting. [] Solvents with higher vapor pressures often lead to defects and inconsistencies in the resulting films.
Q6: Does this compound participate in any notable chemical reactions?
A6: Research highlights the role of this compound in nucleophilic substitution reactions, specifically bromide-chloride exchange. [] Its reactivity in these reactions is influenced by factors like temperature, catalyst presence, and substrate structure.
Q7: Can this compound undergo radiation-induced reactions?
A7: Studies on the radiation chemistry of this compound reveal that it undergoes changes when exposed to gamma radiation. [, ] The yields of radiolysis products like hydrogen, hydrogen chloride, and various hydrocarbons are influenced by the radiation dose. This suggests a complex interplay of radical and ionic reactions.
Q8: What happens when this compound is exposed to ozone?
A8: this compound undergoes oxidation in the presence of ozone, with the efficiency of this process influenced by pH. [] The reaction is more effective at higher pH, indicating the involvement of indirect oxidation pathways involving reactive oxygen species.
Q9: Are there any known biological interactions with this compound?
A9: Certain bacterial species, like Acinetobacter sp., can degrade this compound, utilizing it as a carbon and energy source. [, ] This degradation involves the release of chloride ions, highlighting a potential bioremediation pathway for this compound.
Q10: Have computational methods been applied to study this compound?
A11: While the provided research does not focus heavily on computational studies, ab initio calculations have been employed to understand the adsorption and self-assembly of this compound on silicon surfaces. [] This highlights the potential of computational chemistry to explore its interactions at the molecular level.
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